3-methyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione
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Overview
Description
3-methyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H21N7O3S and its molecular weight is 403.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties:
New [c,d]-Fused Purinediones : This study discusses the synthesis of 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones, which are closely related to the chemical compound . These compounds were synthesized using a four-step process starting from 6-chloro-5-nitro-3-methylpyrimidine-2,4(1H,3H)-dione. This highlights the compound's relevance in the field of organic synthesis and chemical property exploration (Ondrej imo, Rybár, & Alföldi, 1995).
Synthesis of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones : This study presents the synthesis of various derivatives of the compound, examining their electrocardiographic, antiarrhythmic, and hypotensive activities. The research demonstrates the compound's potential in cardiovascular research (G. Chłoń-Rzepa et al., 2004).
Biological Activities:
Antidepressant Properties : A derivative of the compound, 3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione, was synthesized and exhibited pronounced antidepressant activity at certain dosages, indicating potential therapeutic applications (F. Khaliullin et al., 2018).
Photochemical Reactivity : The study of the photochemical behavior of related compounds can shed light on the reactivity and potential applications of the compound . This includes the study of unusual photochemical reactions, providing insights into the compound's stability and reactivity under specific conditions (S. Shorunov et al., 2018).
Pharmacokinetics:
- Injectable Dosage Form of Antiaggregant Substance : A study on the pharmacokinetic parameters of an injectable form of a derivative of the compound, namely 3-methyl-8-(piperazin-1-yl)-7-(thietan-3-yl)-1-ethyl-1H-purine-2,6(3H,7H)-dione hydrochloride, in rabbit blood plasma, presents important data on the bioavailability and pharmacological potential of this class of compounds (L. Smirnova et al., 2021).
Mechanism of Action
Mode of Action
Based on its structural similarity to pyrrolo[2,3-d]pyrimidine derivatives , it may interact with multiple targets, potentially acting as a multi-targeted kinase inhibitor .
Biochemical Pathways
If it acts as a multi-targeted kinase inhibitor, it could potentially affect various signaling pathways involved in cell proliferation and survival .
Result of Action
If it acts as a kinase inhibitor, it could potentially inhibit cell proliferation and induce apoptosis .
Properties
IUPAC Name |
3-methyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]-8-morpholin-4-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O3S/c1-11-3-4-18-15(19-11)28-10-7-24-12-13(22(2)17(26)21-14(12)25)20-16(24)23-5-8-27-9-6-23/h3-4H,5-10H2,1-2H3,(H,21,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEDVYFJNRLNNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCCN2C3=C(N=C2N4CCOCC4)N(C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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